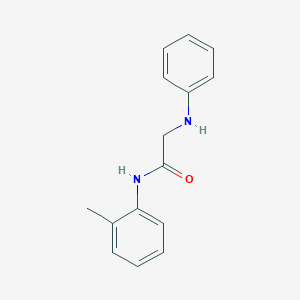
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol, also known as MeODIPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. MeODIPY has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is not fully understood. However, it has been proposed that 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol induces apoptosis in cancer cells by activating the caspase cascade. The antibacterial activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol induces apoptosis in cancer cells, which can lead to the death of cancer cells. The antibacterial activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can lead to the inhibition of bacterial growth.
実験室実験の利点と制限
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in good yields. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits a wide range of biological activities, which makes it useful for studying various biological processes. However, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol. One direction is to study its effects on other biological processes, such as angiogenesis and wound healing. Another direction is to design derivatives of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol to improve its biological activity and reduce its toxicity. Additionally, more studies are needed to fully understand the mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol and its effects on various biological processes.
Conclusion:
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. It can be synthesized using various methods and has been extensively studied for its effects on various biological processes. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has several advantages for use in lab experiments, but also has some limitations. Future research on 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol will help to further understand its mechanism of action and potential applications in medicine.
合成法
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization with acetic anhydride. Both methods yield 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol in good yields.
科学的研究の応用
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has been extensively studied for its biological activities. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-one |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-9(12)11-14-8/h2-5H,1H3,(H,11,12) |
InChIキー |
OUTBQHOLARSBAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NO2 |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)


